molecular formula C9H14O3 B3261332 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid CAS No. 342616-86-8

5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid

Cat. No.: B3261332
CAS No.: 342616-86-8
M. Wt: 170.21 g/mol
InChI Key: PWYAAVSJMLVRSR-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a cyclohexane derivative featuring a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid typically involves the oxidation of 5,5-dimethylcyclohexanone. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols for esterification and amines for amidation.

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of metabolic pathways involving cyclohexane derivatives.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is not well-documented. its reactivity is primarily due to the presence of the carboxylic acid and ketone functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dicarboxylic acid: Similar structure but with two carboxylic acid groups instead of one ketone and one carboxylic acid.

    Cyclohexanone: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    Adipic acid: A dicarboxylic acid with a similar molecular weight but different structural properties.

Uniqueness

5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

5,5-dimethyl-2-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2)4-3-7(10)6(5-9)8(11)12/h6H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYAAVSJMLVRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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